molecular formula C7H13BF3K B1452568 Potassium cyclohexylmethyltrifluoroborate CAS No. 1346647-18-4

Potassium cyclohexylmethyltrifluoroborate

Cat. No.: B1452568
CAS No.: 1346647-18-4
M. Wt: 204.08 g/mol
InChI Key: GOMJNZMYBNMEFN-UHFFFAOYSA-N
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Description

Potassium cyclohexylmethyltrifluoroborate is an organoboron compound that has gained attention in the field of organic chemistry due to its stability and versatility. This compound is part of the broader class of potassium organotrifluoroborates, which are known for their unique reactivity patterns and stability under various conditions .

Preparation Methods

The synthesis of potassium cyclohexylmethyltrifluoroborate typically involves the reaction of cyclohexylmethylboronic acid with potassium fluoride and boron trifluoride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride. The general reaction scheme is as follows:

Cyclohexylmethylboronic acid+BF3+KFPotassium cyclohexylmethyltrifluoroborate\text{Cyclohexylmethylboronic acid} + \text{BF}_3 + \text{KF} \rightarrow \text{this compound} Cyclohexylmethylboronic acid+BF3​+KF→Potassium cyclohexylmethyltrifluoroborate

Industrial production methods for potassium organotrifluoroborates often involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity of the final product .

Chemical Reactions Analysis

Potassium cyclohexylmethyltrifluoroborate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

    Cross-Coupling Reactions: This compound is widely used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boron source to form carbon-carbon bonds.

    Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.

Common reagents used in these reactions include palladium catalysts for cross-coupling and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Potassium cyclohexylmethyltrifluoroborate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: Its derivatives are explored for potential biological activities and as intermediates in the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of fine chemicals and materials, benefiting from its stability and reactivity

Mechanism of Action

The mechanism by which potassium cyclohexylmethyltrifluoroborate exerts its effects is primarily through its role as a boron source in various chemical reactions. In cross-coupling reactions, it acts as a nucleophilic partner, where the trifluoroborate group is hydrolyzed to form a reactive boronate intermediate. This intermediate then participates in the formation of new carbon-carbon bonds, facilitated by a palladium catalyst .

Comparison with Similar Compounds

Potassium cyclohexylmethyltrifluoroborate can be compared with other potassium organotrifluoroborates such as:

  • Potassium ethyltrifluoroborate
  • Potassium cyclobutyltrifluoroborate
  • Potassium cyclopropyltrifluoroborate
  • Potassium pyridine-3-trifluoroborate
  • Potassium furan-3-trifluoroborate

These compounds share similar stability and reactivity patterns but differ in their specific applications and reactivity due to the varying organic groups attached to the boron atom. This compound is unique in its ability to form stable intermediates and its versatility in various synthetic applications .

Properties

IUPAC Name

potassium;cyclohexylmethyl(trifluoro)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BF3.K/c9-8(10,11)6-7-4-2-1-3-5-7;/h7H,1-6H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMJNZMYBNMEFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CC1CCCCC1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346647-18-4
Record name potassium (cyclohexylmethyl)trifluoroboranuide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Potassium cyclohexylmethyltrifluoroborate
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Potassium cyclohexylmethyltrifluoroborate

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